molecular formula C32H26BrN3O4S B2401592 6-bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 299420-45-4

6-bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2401592
CAS No.: 299420-45-4
M. Wt: 628.54
InChI Key: BUQAQUIRQMTGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core substituted with a bromine atom at position 6, a phenyl group at position 4, and a dihydro-pyrazole ring at position 2. The pyrazole moiety is further substituted with a 2-methoxyphenyl group and a tosyl (p-toluenesulfonyl) group. This structural complexity imparts unique physicochemical properties, including distinct electronic characteristics due to the electron-donating methoxy group and the electron-withdrawing tosyl substituent.

Properties

IUPAC Name

6-bromo-3-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26BrN3O4S/c1-20-12-15-23(16-13-20)41(38,39)36-28(24-10-6-7-11-29(24)40-2)19-27(35-36)31-30(21-8-4-3-5-9-21)25-18-22(33)14-17-26(25)34-32(31)37/h3-18,28H,19H2,1-2H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQAQUIRQMTGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the use of bromo derivatives and tosylated pyrazoles, followed by cyclization to form the quinoline structure. A detailed synthetic procedure has been documented in supporting literature, highlighting yields and characterization methods such as NMR and mass spectrometry .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial DNA synthesis.

Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of human acetylcholinesterase (AChE). Virtual screening and docking studies have shown that it interacts with the active site of AChE, which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial activity of several quinoline derivatives, including the target compound. The results indicated a notable inhibition zone against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .

CompoundMIC (µg/mL)Activity
Target Compound32Effective
Control (Standard Antibiotic)16Highly Effective

Case Study 2: Anti-inflammatory Activity

A separate study assessed the anti-inflammatory effects of the compound using an LPS-induced inflammation model in mice. The administration of the compound resulted in a significant reduction in TNF-alpha levels compared to the control group, indicating its potential as an anti-inflammatory agent .

Treatment GroupTNF-alpha Levels (pg/mL)
Control150
Compound Treatment75

Scientific Research Applications

Structure and Properties

This compound features a quinoline core substituted with a bromo group, a pyrazole moiety, and a methoxyphenyl group. The molecular formula is C30H22BrN3O3C_{30}H_{22}BrN_{3}O_{3} with a molecular weight of approximately 552.4 g/mol. The presence of the tosyl group enhances its reactivity, making it suitable for further chemical modifications.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-bromo-3-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one exhibit significant anticancer properties. The activation of fibroblast growth factor receptor (FGFR) pathways has been implicated in various tumors, suggesting that this compound may inhibit these pathways effectively.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives of quinoline structures have been evaluated for their efficacy against bacterial and fungal strains. The introduction of substituents like methoxy groups has been found to enhance antimicrobial potency .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that modifications to the quinoline structure can lead to compounds that inhibit inflammatory responses, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Screening

In a study focused on the anticancer potential of quinoline derivatives, several compounds were synthesized and screened for their ability to inhibit tumor cell proliferation. The results indicated that the presence of specific substituents, such as the methoxy group in the pyrazole ring, significantly improved cytotoxicity against cancer cell lines .

Case Study 2: Antimicrobial Activity Assessment

A series of experiments evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally related to our compound of interest. The findings revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Data Tables

Application Activity Reference
AnticancerInhibits FGFR signaling
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces inflammatory markers

Comparison with Similar Compounds

Structural Analogues with Modified Pyrazole Substituents

Several analogues with variations in the pyrazole substituents have been synthesized (Table 1):

Compound Name Pyrazole Substituents Key Features
Target Compound 2-Methoxyphenyl, Tosyl Electron-donating (OCH₃) and bulky sulfonyl group; moderate polarity
6-Bromo-3-{5-(4-bromophenyl)-1-[3-(diethylamino)propanoyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenyl- 4-Bromophenyl, Diethylamino-propanoyl Enhanced solubility (polar diethylamino group); halogen for cross-coupling
6-Bromo-3-[1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl- 4-Methoxyphenyl, 3-Chlorobenzoyl Electron-donating (4-OCH₃), electron-withdrawing Cl; potential H-bonding
6-Bromo-3-[5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl- 4-Nitrophenyl, Trimethoxybenzoyl Strong electron-withdrawing NO₂; high molecular weight (683.5 g/mol)

Key Observations :

  • Electron Effects : The 2-methoxyphenyl group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in the analogue from , which may reduce reactivity in nucleophilic substitutions .
  • Solubility: The diethylamino-propanoyl group in ’s compound likely enhances aqueous solubility compared to the hydrophobic tosyl group in the target compound .
  • Steric Hindrance : The bulky tosyl group in the target compound may hinder interactions in biological systems compared to smaller acyl groups (e.g., 3-chlorobenzoyl in ) .

Physicochemical Properties

Comparative data for select compounds (Table 2):

Compound (Evidence ID) Molecular Weight (g/mol) Predicted Density (g/cm³) Acid Dissociation Constant (pKa)
Target Compound ~600 (estimated) N/A ~9–10 (quinolinone NH)
Compound 683.5 1.49 9.43
Compound 460.3 N/A N/A
  • The target compound’s pKa (~9–10) aligns with typical quinolinone NH acidity, enabling pH-dependent solubility adjustments .

Q & A

Q. Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB IDs for kinases) .
  • MD simulations : Run GROMACS simulations (100 ns) to assess binding stability under physiological conditions .
  • QSAR modeling : Train models with descriptors like logP , polar surface area , and H-bond donors .

Validation : Cross-validate with experimental IC50 values and SPR (surface plasmon resonance) data .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

Answer : Focus on:

  • Bioisosteric replacement : Swap bromine with CF₃ to improve metabolic stability .
  • Prodrug design : Introduce ester groups at the quinoline 2-position for controlled release .
  • Solubility enhancement : Replace tosyl with PEGylated sulfonamides .

Q. Experimental Workflow :

Synthesize analogs via parallel synthesis .

Screen solubility using shake-flask method .

Test metabolic stability in hepatocyte microsomes .

Advanced: What analytical techniques are most reliable for characterizing this compound’s purity and stereochemistry?

Q. Answer :

TechniqueApplicationKey Parameters
1H/13C NMR Confirm substituent positionsδ 6.8–7.5 ppm (aromatic protons), coupling constants for diastereotopic pyrazole protons .
X-ray crystallography Resolve absolute stereochemistryR-factor < 0.05, resolution > 1.0 Å .
HRMS Verify molecular formulaMass accuracy < 2 ppm .
HPLC-PDA Assess purity>98% area under curve, λmax 254 nm .

Pitfall : Pyrazole ring puckering may cause split signals in NMR; use VT-NMR (variable temperature) to clarify .

Advanced: How do researchers differentiate between in vitro artifacts and true biological activity for this compound?

Q. Answer :

  • Counter-screening : Test against HEK293 (non-target cells) to rule off-target effects .
  • Redox interference : Add catalase to assays to neutralize reactive oxygen species (ROS) artifacts .
  • Proteomics : Perform LC-MS/MS to identify binding partners in cell lysates .

Case Study : A 2025 study resolved false positives in kinase inhibition by correlating ATP competition assays with thermal shift data .

Advanced: What environmental impact assessments are relevant for large-scale synthesis of this compound?

Q. Answer :

  • Persistency testing : Use OECD 309 (water-sediment degradation) to evaluate half-life .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity (EC50) and algae growth inhibition assays .
  • Waste management : Optimize solvent recovery via distillation and replace halogenated solvents with 2-MeTHF .

Regulatory Alignment : Follow REACH guidelines for brominated compound disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.